(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride
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Overview
Description
(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride is a chiral amine compound with a cyclopentane ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Substitution: The 4-fluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Chirality Induction: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Amine Formation: The amine group is introduced through reductive amination or other amination reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the cyclopentane ring or the phenyl group, often using hydrogenation or hydride transfer reagents.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenated precursors, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper) are employed.
Major Products:
Oxidation Products: Imines, oxides, and other oxidized derivatives.
Reduction Products: Reduced cyclopentane or phenyl derivatives.
Substitution Products: Functionalized phenyl or cyclopentane derivatives.
Scientific Research Applications
(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and psychiatric disorders.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-fluorophenyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and pharmacodynamics are essential to elucidate its precise mechanism.
Comparison with Similar Compounds
- (1R,2S)-2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride
- (1R,2S)-2-(4-bromophenyl)cyclopentan-1-amine hydrochloride
- (1R,2S)-2-(4-methylphenyl)cyclopentan-1-amine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluoro, chloro, bromo, methyl).
- Reactivity: The electronic and steric effects of the substituents influence the reactivity and chemical behavior of the compounds.
- Applications: While all these compounds may have similar applications, the specific substituent can affect their efficacy, potency, and selectivity in various contexts.
Properties
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHZPCPWVOPKKL-VZXYPILPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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